ON123300 is a small molecule multikinase inhibitor that has emerged as a promising candidate in the field of cancer therapeutics. It was identified through a series of pharmacokinetic and pharmacodynamic-driven drug development approaches, specifically targeting pathways involved in tumor growth and survival. The compound primarily inhibits cyclin-dependent kinases (CDK) and phosphoinositide 3-kinase delta (PI3K-δ), making it a potential agent for treating various malignancies, particularly those resistant to conventional therapies.
The compound was developed as part of an extensive screening process aimed at discovering effective agents for brain tumor chemotherapy. ON123300 was derived from a larger series of low molecular weight compounds, with favorable pharmacokinetic properties that allow it to penetrate the blood-brain barrier effectively .
ON123300 is classified as a multikinase inhibitor. It primarily targets CDK4 and CDK6, which are crucial for cell cycle regulation, and PI3K-δ, which plays a significant role in cell signaling pathways that promote cell survival and proliferation. Its ability to inhibit multiple kinases positions it as a versatile therapeutic agent in oncology .
The synthesis of ON123300 involves several steps that prioritize the formation of key functional groups necessary for its biological activity. The compound is synthesized through organic chemistry techniques that include:
Technical details regarding the synthesis can vary based on specific laboratory protocols but typically involve standard organic synthesis techniques such as refluxing, crystallization, and chromatography .
The molecular structure of ON123300 features a complex arrangement that includes:
The molecular formula of ON123300 is with a molecular weight of approximately 320.42 g/mol. The structural configuration allows for effective interaction with its kinase targets, facilitating its role as an inhibitor .
ON123300 has been shown to engage in several key biochemical reactions:
ON123300 exerts its anticancer effects primarily through dual inhibition:
This dual action not only halts tumor growth but also promotes apoptosis in cancer cells resistant to other treatments .
In preclinical studies, ON123300 demonstrated significant antitumor activity in xenograft models, inhibiting tumor growth effectively when administered at therapeutic doses .
Relevant data from studies indicate that ON123300 maintains its inhibitory activity across various conditions, making it a robust candidate for further development .
ON123300 has potential applications in various scientific domains:
ON123300 (chemical name: N-{2-[(4-cyanophenyl)amino]-4-[(4-methylpiperazin-1-yl)methyl]pyridin-3-yl}cyclopropanecarboxamide) is a low molecular weight organic compound with the molecular formula C₂₄H₂₇N₇O and a molecular weight of 429.52 g/mol. Its CAS registry number (1357470-29-1) provides a unique identifier for this investigational agent. The compound features a distinctive cyanopyridine core that contributes significantly to its kinase-binding capabilities, complemented by a cyclopropyl carboxamide group and a methylpiperazine moiety that enhances solubility and target interaction [4] [8].
Table 1: Fundamental Physicochemical Properties of ON123300
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₇N₇O |
Molecular Weight | 429.52 g/mol |
CAS Registry Number | 1357470-29-1 |
Solubility in DMSO | 29 mg/mL (67.51 mM) |
Aqueous Solubility | Insoluble in water |
Alcoholic Solubility | Insoluble in ethanol |
The compound demonstrates moderate solubility in dimethyl sulfoxide (DMSO) at concentrations reaching 29 mg/mL (67.51 mM), but exhibits poor aqueous solubility, necessitating specialized formulations for in vivo administration. Preclinical formulations typically employ carboxymethylcellulose sodium (CMC-Na) suspensions at concentrations ≥5 mg/mL to achieve homogeneous distribution for oral and intraperitoneal delivery. This solubility profile presents formulation challenges but is counterbalanced by the compound's favorable blood-brain barrier penetration capabilities, as evidenced by brain partition coefficient values exceeding 2.5 in murine models [4] [8] [10]. The structural architecture of ON123300 facilitates interactions with multiple kinase ATP-binding pockets while maintaining sufficient lipophilicity for central nervous system penetration—a critical attribute for targeting brain malignancies [1].
ON123300 represents a rationally designed, first-in-class multi-kinase inhibitor exhibiting potent nanomolar inhibition against several critical oncogenic kinases. Its primary targets cluster within two functional categories: cell cycle regulators (CDK4/6) and metabolic signaling kinases (ARK5/NUAK1), complemented by significant activity against receptor tyrosine kinases involved in tumor angiogenesis and proliferation pathways [2] [4].
Table 2: Primary Kinase Targets and Inhibition Profile of ON123300
Target Kinase | IC₅₀ (nM) | Biological Function |
---|---|---|
CDK4/Cyclin D1 | 3.9 | Cell cycle G1/S transition |
ARK5 (NUAK1) | 5.0 | AMPK-related energy metabolism |
CDK6/Cyclin D1 | 9.8 | Cell cycle progression |
RET | 9.2 | Proto-oncogene receptor tyrosine kinase |
Fyn | 11.0 | SRC-family kinase signaling |
PDGFRβ | 26.0 | Platelet-derived growth factor receptor |
FGFR1 | 26.0 | Fibroblast growth factor receptor |
PI3K-δ | 144.0 | Phosphoinositide 3-kinase isoform |
The compound demonstrates remarkable selectivity, with over 100-fold greater potency against CDK4 compared to CDK1, CDK2, CDK5, and CDK8. This selective inhibition profile translates to distinct biological effects at varying concentrations: at lower concentrations (0.1-1.0 μM), ON123300 induces G1 cell cycle arrest through CDK4/6 inhibition and subsequent hypophosphorylation of retinoblastoma protein (pRb). At higher concentrations (>1 μM), it promotes caspase-dependent apoptosis through mechanisms attributed to combined Ark5 and receptor tyrosine kinase inhibition [2] [8]. This dual mechanism differentiates ON123300 from commercially available CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) by providing cytotoxic rather than cytostatic effects [7] [9].
The compound's multi-targeted nature produces complex signaling network effects. While effectively suppressing Akt phosphorylation through upstream kinase inhibition, ON123300 simultaneously induces paradoxical Erk activation through two distinct mechanisms: (1) relief of Akt-mediated inhibitory phosphorylation at C-Raf S259, and (2) initiation of a p70S6K-dependent negative feedback loop on PI3K signaling. This unintended consequence necessitates combination strategies, particularly with EGFR inhibitors like gefitinib, which effectively abrogate Erk activation while enhancing Akt suppression [1] [3].
The development of ON123300 emerged from a pharmacokinetic/pharmacodynamic (PK/PD)-driven drug discovery paradigm aimed at addressing the critical need for blood-brain barrier penetrating agents in neuro-oncology. Initial screening of the ON123 series—comprising 154 low molecular weight compounds—prioritized ON123300 based on its favorable brain penetration capabilities alongside promising kinase inhibition profiles. This approach specifically targeted glioblastoma multiforme (GBM), where existing therapies offered limited survival benefits despite multimodal treatment approaches [1] [3].
The molecular rationale centered on simultaneous inhibition of the RTK/RAS/PI(3)K signaling cascades—frequently hyperactivated in GBM through EGFR mutations/amplifications, PDGFR overexpression, and pathological FGFR1 signaling. Preclinical studies in U87MG glioma models demonstrated high brain tumor accumulation following intravenous administration (5-25 mg/kg), with brain partition coefficients ≥2.5 confirming efficient CNS penetration. These studies revealed dose-dependent suppression of p-Akt alongside the aforementioned Erk activation, highlighting both the promise and limitations of single-agent therapy [1] [3].
The clinical development pathway accelerated following demonstration of synergistic cytotoxicity with EGFR inhibitors. In 2020, Onconova Therapeutics filed an Investigational New Drug (IND) application with the FDA, leading to Phase 1 trial initiation in 2021 (NCT04739293). The clinical strategy specifically targeted patients with relapsed/refractory advanced cancers, including HR+ HER2- metastatic breast cancer resistant to second-generation CDK4/6 inhibitors—addressing a critical unmet medical need. Parallel Phase 1 studies initiated by HanX Biopharmaceuticals in China (NCT06351644) explored alternative dosing schedules (21-day cycles versus 28-day cycles in the U.S. trial) to optimize therapeutic regimens [7] [9].
The compound's development pipeline expanded to include hematologic malignancies based on compelling preclinical data in mantle cell lymphoma (MCL) models, where it demonstrated potent inhibition of tumor growth through dual targeting of CDK4/Rb and PI3K/AKT/mTOR pathways. This exemplifies the translational versatility of ON123300 beyond solid tumors, positioning it as a promising therapeutic candidate for multiple oncology indications including multiple myeloma, advanced colorectal carcinoma, hepatocellular carcinoma, and inoperable glioblastoma [7] [9].
Table 3: ON123300 Synonyms and Clinical Development Status
Designation | Application Context | Source |
---|---|---|
ON123300 | Primary research designation | [1] [3] |
Narazaciclib | Clinical development designation | [4] [7] |
ON-123300 | Variant spelling in publications | [8] |
Selleck S8161 | Commercial research product | [10] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7